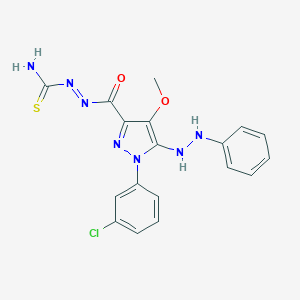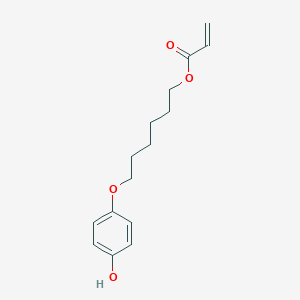
6-(4-Hydroxyphenoxy)hexyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds like "6-(4-Hydroxyphenoxy)hexyl prop-2-enoate" often involves catalyzed reactions or specific synthesis methods that yield β,γ-unsaturated esters. For example, ethyl 2-diazo-3-oxopent-4-enoates undergo rhodium(II) acetate-catalyzed decomposition, resulting in the formation of β,γ-unsaturated esters. This suggests a potential route for synthesizing similar compounds through catalyzed reactions (Taylor & Davies, 1983).
Molecular Structure Analysis
Molecular structure analysis of related compounds shows a range of interactions, including N⋯π and O⋯π interactions, rather than direct hydrogen bonding. These interactions play a crucial role in the crystal packing of compounds like ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, suggesting a complex molecular structure that could be relevant to "6-(4-Hydroxyphenoxy)hexyl prop-2-enoate" as well (Zhang, Wu, & Zhang, 2011).
Chemical Reactions and Properties
The chemical reactions and properties of compounds with similar structures involve various transformations and catalytic processes. For instance, the synthesis of 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to anti-inflammatory agents, involves multiple steps such as Pd-catalyzed reactions, indicating a method for creating complex molecules with specific properties (Hiyama, Wakasa, Ueda, & Kusumoto, 1990).
Physical Properties Analysis
Analyzing the physical properties of similar compounds reveals insights into solubility, crystallinity, and molecular interactions. For example, studies on 2,6-bis(hydroxymethyl)-4-R-phenol compounds highlight the significance of hydrogen-bonding networks in determining the physical state and solubility (Masci & Thuéry, 2002).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are influenced by the molecular structure and functional groups. The study of compounds like methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, which inhibits tubulin polymerization, indicates how specific functional groups contribute to the chemical properties and biological activity (Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada, & Nakamura, 2015).
Aplicaciones Científicas De Investigación
Summary of the Application
R-2-(4-hydroxyphenoxy)propionic acid (R-HPPA) is a key intermediate of the enantiomerically pure phenoxypropionic acid herbicides . It can be biosynthesized through selective introduction of a hydroxyl group into the substrate R-2-phenoxypropionic acid (R-PPA) at C-4 position, facilitated by microorganisms with hydroxylases .
Methods of Application or Experimental Procedures
An efficient high-throughput screening method for improved R-HPPA biosynthesis through microbial hydroxylation was developed . The concentration of R-HPPA can be quantified according to the absorbance of the colored compound at a suitable wavelength of 570 nm .
Results or Outcomes
After optimization of the assay conditions, the high-throughput screening method was successfully used in identification of Beauveria bassiana mutants with enhanced R-HPPA biosynthesis capacity . A positive mutant C-7 with high tolerance to 20 g/L R-PPA was rapidly selected from 1920 mutants .
2. Photoresist Products
Summary of the Application
6-(4-Hydroxyphenoxy)Hexyl Prop-2-Enoate is used in the production of photoresist products .
Propiedades
IUPAC Name |
6-(4-hydroxyphenoxy)hexyl prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-2-15(17)19-12-6-4-3-5-11-18-14-9-7-13(16)8-10-14/h2,7-10,16H,1,3-6,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDSGKYABCFREO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCCCOC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572295 |
Source


|
| Record name | 6-(4-Hydroxyphenoxy)hexyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Hydroxyphenoxy)hexyl prop-2-enoate | |
CAS RN |
161841-12-9 |
Source


|
| Record name | 6-(4-Hydroxyphenoxy)hexyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[3,2-c]pyridine-2,3-dione](/img/structure/B66715.png)
![3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B66716.png)
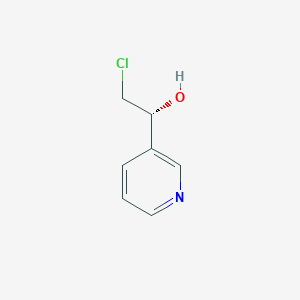
![2-[1-(2-Oxopropyl)cyclopropyl]acetonitrile](/img/structure/B66721.png)
![1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one](/img/structure/B66722.png)

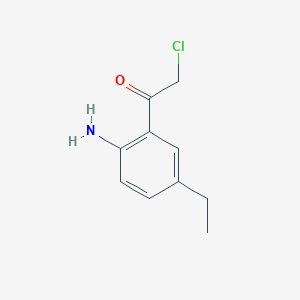
![2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide](/img/structure/B66728.png)
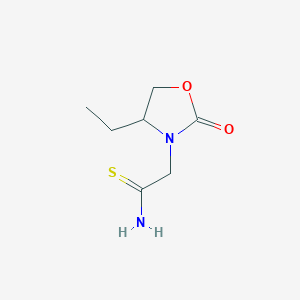

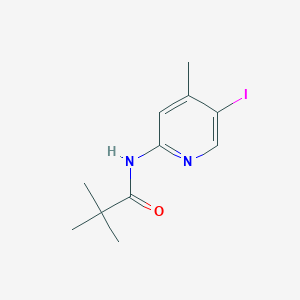
![Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI)](/img/structure/B66740.png)
